Methylarsonous acid

説明

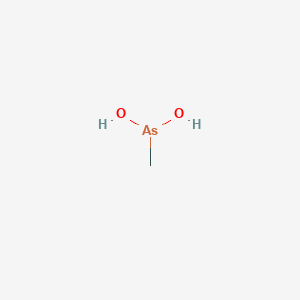

Methylarsonous acid is an organoarsenic compound with the chemical formula CH₅AsO₂. It is a colorless, water-soluble solid. This compound is known for its high toxicity and has been studied extensively due to its potential health impacts and its role in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions: Methylarsonous acid can be synthesized through the reaction of arsenous acid with methyl iodide. : [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: the Meyer reaction remains a fundamental synthetic route in laboratory settings .

化学反応の分析

Types of Reactions: Methylarsonous acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to methylarsonic acid.

Reduction: It can be reduced to form arsenous acid derivatives.

Substitution: The hydrogen atoms in this compound can be substituted with other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Methyl iodide is commonly used for methylation reactions.

Major Products Formed:

Oxidation: Methylarsonic acid.

Reduction: Arsenous acid derivatives.

Substitution: Various methylated arsenic compounds.

科学的研究の応用

Methylarsonous acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Medicine: Its toxic properties are studied to understand arsenic poisoning and its effects on human health.

Industry: Although limited, it has been used in the production of herbicides and fungicides.

作用機序

Methylarsonous acid exerts its effects primarily through oxidative stress and DNA damage. It can induce oxidative DNA damage independent of the ability to biomethylate inorganic arsenic. This oxidative damage is associated with oncogenic transformation in various cell types . The molecular targets and pathways involved include oxidative stress adaptation factors such as ABCC1, ABCC2, GST-π, and SOD-1 .

類似化合物との比較

Methylarsonic acid (CH₅AsO₃): An oxidized form of methylarsonous acid.

Arsenous acid (As(OH)₃): A precursor in the synthesis of this compound.

Cacodylic acid ((CH₃)₂AsO₂H): Another organoarsenic compound with similar properties.

Uniqueness: this compound is unique due to its specific oxidation state and its ability to cause oxidative DNA damage. Unlike methylarsonic acid, which is less toxic, this compound’s trivalent state makes it more reactive and harmful .

生物活性

Methylarsonous acid (MMA^3+) is a trivalent arsenical compound that has garnered significant attention due to its biological activity, particularly its role in oxidative stress and carcinogenic processes. This article explores the biological effects of MMA^3+, including its mechanisms of action, cellular responses, and implications for human health.

Overview of this compound

This compound is a methylated form of inorganic arsenic and is produced during the metabolism of arsenic in various organisms. It is known to exhibit both genotoxic and cytotoxic effects, contributing to its classification as a potential carcinogen.

-

Oxidative DNA Damage :

- MMA^3+ induces oxidative DNA damage in cells, which occurs independently of the ability to biomethylate inorganic arsenic. Studies have shown that both methylation-proficient and methylation-deficient cells exhibit similar patterns of oxidative DNA damage (ODD) when exposed to MMA^3+ .

- The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA strand breaks and modifications, which can initiate carcinogenesis.

-

Cell Transformation :

- Chronic exposure to MMA^3+ has been linked to malignant transformation in various cell types. For instance, liver and prostate cell lines showed increased matrix metalloproteinase secretion and enhanced colony formation capabilities after prolonged exposure to MMA^3+ .

- The timeline for transformation varies between cell types, with methylation-proficient cells showing quicker alterations compared to methylation-deficient cells .

- Gene Expression Changes :

Epidemiological Evidence

Research has linked early-life exposure to arsenic in drinking water with increased cancer risk in adulthood, particularly concerning lung, liver, and kidney cancers. Notably, studies conducted in Chile highlighted a correlation between high arsenic levels in water supplies and subsequent cancer incidences .

Laboratory Studies

A series of laboratory experiments demonstrated that MMA^3+ can promote tumorigenic characteristics in both human liver and prostate cell lines. These studies utilized various concentrations of MMA^3+ over extended periods, revealing significant increases in invasive properties and colony formation capabilities indicative of cancerous behavior .

Data Table: Biological Effects of this compound

| Effect | Cell Type | Concentration (μM) | Time Frame (weeks) | Observations |

|---|---|---|---|---|

| ODD Induction | Liver Cells | 0.25 - 1.0 | 20 | Significant increase in ODD observed |

| ODD Induction | Prostate Cells | 0.25 - 1.0 | 22 | Comparable ODD levels as liver cells |

| Malignant Transformation | Liver Cells | 1.0 | 20 | Increased colony formation |

| Malignant Transformation | Prostate Cells | 1.0 | 30 | Enhanced invasive ability |

Implications for Human Health

The findings regarding MMA^3+ highlight its potential health risks associated with environmental exposure. Given its ability to induce oxidative stress and promote cellular transformation, individuals exposed to arsenic through contaminated water or food sources may face elevated cancer risks.

特性

IUPAC Name |

methylarsonous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBIRPQQKCQWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63869-12-5 (copper(2+) [1:] salt) | |

| Record name | Methanearsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60180059 | |

| Record name | Methanearsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylarsonite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25400-23-1 | |

| Record name | Monomethylarsonous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25400-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanearsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanearsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylarsonite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。